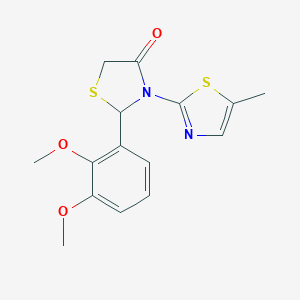

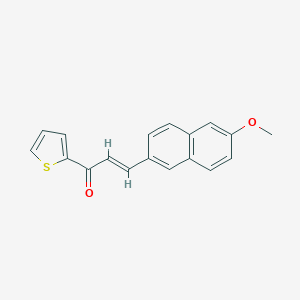

![molecular formula C23H37NO3S B494240 Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate CAS No. 331461-38-2](/img/structure/B494240.png)

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

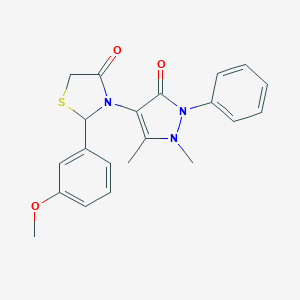

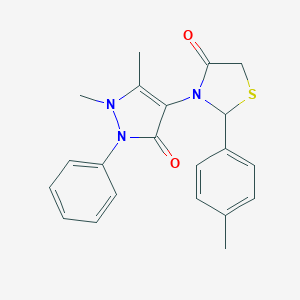

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a complex organic compound. It likely contains an ethyl benzoate core, which is a common component in many organic compounds . The “dodecylsulfanylacetyl” and “amino” parts suggest the presence of a long-chain alkyl group, a sulfur atom, an acetyl group, and an amino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of the long-chain dodecyl group and the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. For example, the presence of the amino group could make it a potential candidate for reactions involving amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact molecular structure .Applications De Recherche Scientifique

Supramolecular Chemistry and Material Science

Research on substituted benzoates, such as those involving pyrazolylbenzoates, demonstrates the importance of these compounds in supramolecular chemistry. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures exhibit diverse dimensionalities, from chains to three-dimensional frameworks, indicating potential applications in material science, particularly in the design of novel molecular architectures and nanomaterials (Portilla et al., 2007).

Optical and Nonlinear Properties

Derivatives of Ethyl 4-amino benzoate have been explored for their optical and nonlinear properties. For example, Schiff base compounds derived from ethyl-4-amino benzoate have shown potential in optical limiting applications, with specific derivatives exhibiting significant optical limiting thresholds. This highlights the relevance of such compounds in developing optical materials and devices that can be used for protective and regulatory applications in various optical systems (Abdullmajed et al., 2021).

Pharmaceutical Research

In pharmaceutical research, certain benzoyl derivatives have been characterized as potential therapeutic agents. For example, Ethyl 4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been studied for its potent and selective agonist activity on specific adrenoceptors, indicating potential applications in treating preterm labor (Croci et al., 2007).

Pesticide and Hormone Research

The study of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent in insects illustrates the application of benzoate derivatives in developing novel pest control strategies. Such compounds can induce precocious metamorphosis in pests, offering a potential pathway for controlling pest populations in agriculture (Ishiguro et al., 2003).

Synthesis and Industrial Applications

On the synthesis front, research into optimizing the synthesis technology for related compounds underscores the importance of these chemicals in industrial applications. For example, the development of efficient synthesis methods for benzoyl derivatives can lead to advancements in the production of pharmaceuticals and other chemical products, highlighting the broader relevance of Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate in scientific and industrial research (Qiao-yun, 2012).

Mécanisme D'action

Target of Action

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . By binding to these channels, they reduce the passage of sodium ions, which in turn blocks the conduction of nerve impulses .

Mode of Action

This compound interacts with its targets, the sodium ion channels, by binding to specific parts of the channel . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .

Result of Action

The primary result of the action of this compound is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the local area where it is applied . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3S/c1-3-5-6-7-8-9-10-11-12-13-18-28-19-22(25)24-21-16-14-20(15-17-21)23(26)27-4-2/h14-17H,3-13,18-19H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKXCQXLFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.